molecular formula C15H11ClN2O5 B2820017 [(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389811-44-3

[(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2820017
CAS No.: 389811-44-3
M. Wt: 334.71
InChI Key: MTBFPFFCGRPGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C15H11ClN2O5 and a molecular weight of 334.71 g/mol. This compound is of interest due to its unique structure, which combines a benzodioxole moiety with a chloropyridine carboxylate group, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The major products are the substituted pyridine derivatives.

Scientific Research Applications

[(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The chloropyridine group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with similar compounds such as:

    4-Iodobenzoic acid: Similar in having a benzene ring with a functional group, but differs in its iodine substitution.

    DDT: Shares the chlorinated aromatic structure but differs significantly in its overall structure and applications.

The uniqueness of this compound lies in its combination of the benzodioxole and chloropyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-14-10(2-1-5-17-14)15(20)21-7-13(19)18-9-3-4-11-12(6-9)23-8-22-11/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBFPFFCGRPGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.